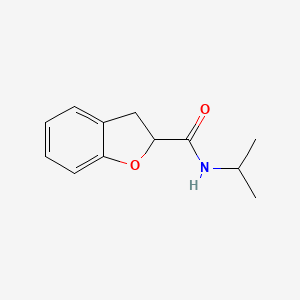

N-isopropyl-2,3-dihydro-1-benzofuran-2-carboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzofuran-2-carboxamide derivatives, including those related to N-isopropyl-2,3-dihydro-1-benzofuran-2-carboxamide, involves several key steps that are critical to obtaining the desired compound with high purity. Techniques such as the Ugi four-component reaction followed by microwave-assisted Rap–Stoermer reaction have been developed for the synthesis of highly functionalized benzofuran-2-carboxamides, demonstrating the synthetic accessibility of these compounds (Han et al., 2014). Microwave-assisted parallel synthesis methods have also been employed to efficiently generate benzofuran-2-carboxamide derivatives with potential biological activities (Xie et al., 2014).

Molecular Structure Analysis

The molecular structure of N-isopropyl-2,3-dihydro-1-benzofuran-2-carboxamide and its derivatives is characterized by spectroscopic methods, including NMR and X-ray crystallography. These techniques provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Benzofuran derivatives are known for their versatile chemical reactivity, participating in various chemical reactions that allow for further functionalization and modification of the molecule. The synthesis of benzofuran-2-carboxamide derivatives involves reactions such as O-alkylation, Knoevenagel condensation, and N-alkylation, showcasing the compound's chemical versatility (Abedinifar et al., 2018).

Applications De Recherche Scientifique

Disposition and Metabolism of Benzofuran Compounds

A study on the orexin 1 and 2 receptor antagonist "SB-649868," which contains a benzofuran component, investigated its disposition and metabolism in humans. This research provides insights into the pharmacokinetics of benzofuran derivatives, including their metabolic pathways and the role of the benzofuran ring in drug metabolism. This study highlights the extensive metabolism of benzofuran derivatives and the identification of principal circulating components and metabolites in plasma extracts (Renzulli et al., 2011).

Neuroinflammation in Psychiatric Disorders

Research using "N-Methyl-11C](R)-1-(2-chlorophenyl)-N-(1-methylpropyl)-3-isoquinoline carboxamide" ([11C]PK11195), a benzofuran compound, as a radiopharmaceutical for PET imaging, has provided valuable insights into neuroinflammation associated with schizophrenia. This study suggests that neuroinflammation, characterized by activated microglia cells, may play a significant role in the pathophysiology of schizophrenia-related psychosis (Doorduin et al., 2009).

Toxicity and Forensic Investigations

Environmental and Health Impact Studies

Research on "1,2-Cyclohexane dicarboxylic acid, diisononyl ester" (DINCH), a compound used as a plasticizer and structurally related to benzofurans, explores its environmental exposure and potential health impacts. This research is crucial for understanding the exposure biomarkers and assessing the safety of chemical substitutes in consumer products (Silva et al., 2013).

Propriétés

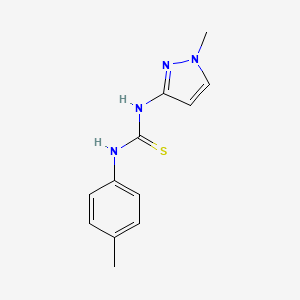

IUPAC Name |

N-propan-2-yl-2,3-dihydro-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8(2)13-12(14)11-7-9-5-3-4-6-10(9)15-11/h3-6,8,11H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHWEBQYUWKGKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(propan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide](/img/structure/B4585606.png)

![2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B4585620.png)

![1-[(4-butylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4585636.png)

![2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4585644.png)

![N-(4-acetylphenyl)-2-[(3-cycloheptyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4585655.png)

![1-[(4-bromophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585662.png)

![dimethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4585667.png)

![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dimethylphenyl)urea](/img/structure/B4585674.png)

![N-(5-methyl-3-isoxazolyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-phenylacetamide](/img/structure/B4585689.png)

![1-ethyl-4-(2-mercapto-4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585691.png)